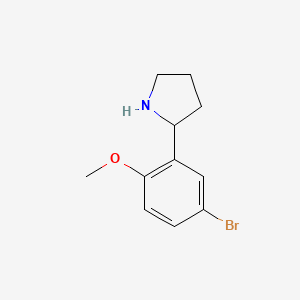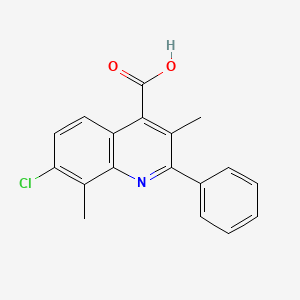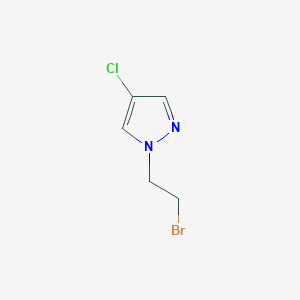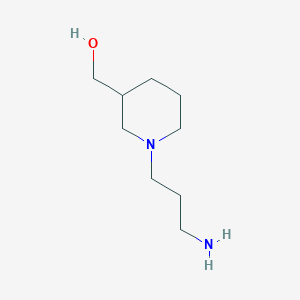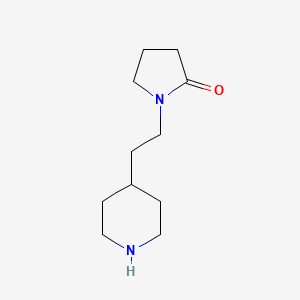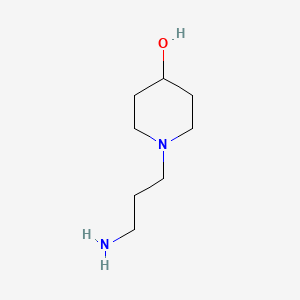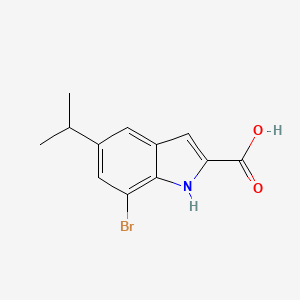
7-bromo-5-isopropyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of bromo-indole derivatives is a topic of interest due to their potential biological activities. Paper describes a regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is achieved through a trifluoroacetylated indole driven hydrolysis. This method allows for the selective introduction of a bromine substituent. Although the target compound is not synthesized in this study, the methodology could potentially be adapted for the synthesis of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid by altering the substituents and reaction conditions.
In paper , the synthesis of a series of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives is reported. The starting material is synthesized from 4-bromo aniline using Japp-Klingemann and Fischer indole cyclization reactions. This approach highlights the versatility of bromo-indole synthesis via electrophilic substitution and cyclization reactions, which could be relevant for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of bromo-indole derivatives is characterized by the presence of a bromine atom on the indole ring, which can significantly influence the electronic properties of the molecule. The regioselective nature of the synthesis in paper ensures that the bromine atom is positioned at a specific location on the indole ring, which is critical for the biological activity of the compound. The 1H NMR data confirms the structure of the synthesized compound. Although the exact structure of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid is not analyzed, the principles of NMR characterization can be applied to confirm its structure once synthesized.
Chemical Reactions Analysis
The bromo-indole derivatives discussed in the papers are further functionalized to create a variety of compounds. In paper , the bromo-indole carboxylic acid is functionalized into amide derivatives using ultrasonic irradiation with various aromatic and aliphatic amines. This demonstrates the reactivity of the carboxylic acid group and its ability to form amide bonds, which is a reaction that would also be applicable to 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
- Synthesis Pathways : The compound is synthesized through various pathways, including Hemetsberger and Bartoli indole syntheses, and is a valuable substrate for transition metal-mediated cross-coupling chemistry (Huleatt et al., 2008).
- Regioselective Synthesis : A strategy for the synthesis of similar bromo indoles, focusing on directing bromine substituents selectively, has been developed. This approach includes hydrolysis and confirms product formation via 1HNMR data (Sharma et al., 2020).
- Novel Derivatives Synthesis : Novel derivatives of related bromo indoles were synthesized using electrophilic substitution and characterized by various spectroscopic methods (Mogulaiah et al., 2018).
Chemical Properties and Applications
- Investigation in Marine Organisms : Brominated indole derivatives have been investigated in marine sponges, leading to the discovery of new compounds with potential antimicrobial properties (Segraves & Crews, 2005).
- Electrochemical Applications : Research on carboxylic group substituted polyindole derivatives, including indole-2-carboxylic acid, shows significant effects on electrodeposition, morphology, and capacitance performance, which is crucial for supercapacitor applications (Ma et al., 2015).
- Crystal Structure Analysis : Structural studies, including hydrogen bonding and π-stacking of related indole derivatives, have been conducted using X-ray crystallography and density functional theory (Mphahlele, 2018).
Methodological Development
- Novel Synthesis Methods : Development of new synthesis methods for similar indole derivatives, utilizing palladium-catalyzed carbonylation, offers direct pathways to create compounds with potential central nervous system activity (Kumar et al., 2004).
properties
IUPAC Name |
7-bromo-5-propan-2-yl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-6(2)7-3-8-5-10(12(15)16)14-11(8)9(13)4-7/h3-6,14H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSGGFJDQYICFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1)C=C(N2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-isopropyl-1H-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

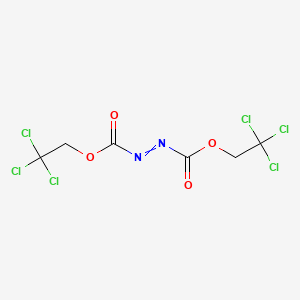
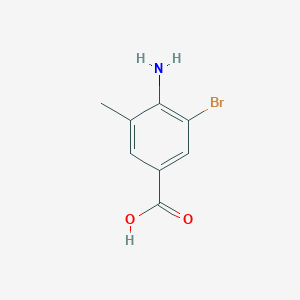
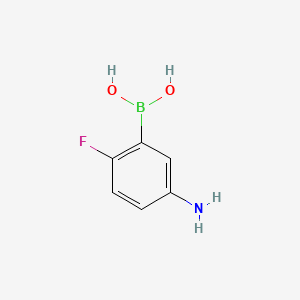
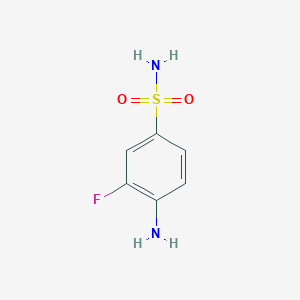
![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)
